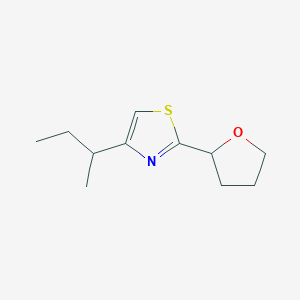![molecular formula C15H19N5O B7641194 N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide](/img/structure/B7641194.png)
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells and inhibits the replication of viruses. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for extended periods. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide. One of the most promising areas of research is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, research is needed to explore its potential applications in other fields, such as immunology and infectious diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
合成方法
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with cyclopentanecarboxylic acid followed by the reaction of the resulting product with 2,4-dichloro-5-nitropyrimidine. The final product is obtained after the reduction of the nitro group using a reducing agent such as iron powder.
科学研究应用
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have therapeutic potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(11-4-1-2-5-11)18-9-8-17-14-12-6-3-7-16-13(12)19-10-20-14/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,18,21)(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJTWKGLIBUYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=NC=NC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)

![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)
![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)
![2-ethyl-2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]butanoic acid](/img/structure/B7641175.png)
![2,2,5,5-tetramethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7641192.png)
![N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide](/img/structure/B7641211.png)
![N-[(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7641219.png)